

GPX4-IN-11 as a covalent inhibitor of GPX4

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Compound of Interest

Compound Name: GPX4-IN-11

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An In-Depth Technical Guide on **GPX4-IN-11** and the Covalent Inhibition of Glutathione Peroxidase 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated, iron-dependent form of non-apoptotic cell death characterized by the lethal accumulation of lipid reactive oxygen species (ROS). At the core of the cellular defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), a unique selenocysteine-containing enzyme responsible for detoxifying lipid hydroperoxides within biological membranes.[1][2] Upregulation of GPX4 is a common survival mechanism in various cancers, contributing to tumor progression and resistance to conventional therapies.[3][4] Consequently, the direct inhibition of GPX4 has emerged as a promising therapeutic strategy to selectively induce cell death in cancer, particularly in therapy-resistant states.[5]

Most potent, direct-acting GPX4 inhibitors function through a covalent mechanism, typically by forming an irreversible bond with the catalytic selenocysteine (Sec46) residue in the enzyme's active site.[5][6][7] This guide provides a technical overview of GPX4 inhibition, with a focus on the reported inhibitor **GPX4-IN-11**. We will delve into the mechanisms, quantitative data, and key experimental protocols relevant to the study of covalent GPX4 inhibitors.

It is important to note that while commercial suppliers describe **GPX4-IN-11** (also known as compound I14) as a covalent inhibitor, the primary scientific literature cited in relation to this compound identifies novel non-covalent GPX4 inhibitors.[8] This guide will proceed to detail the

principles and methodologies of covalent GPX4 inhibition while presenting the available data for **GPX4-IN-11** and highlighting this key discrepancy.

Mechanism of Action: Covalent Inhibition of GPX4

The enzymatic activity of GPX4 is dependent on its catalytic tetrad, which includes the selenocysteine at position 46 (Sec46).[9] This residue is highly nucleophilic and serves as the primary target for electrophilic "warheads" present on covalent inhibitor molecules.[10][11]

Well-characterized covalent inhibitors like RSL3 and ML162 possess a reactive chloroacetamide group.[5][6] This group acts as an alkylating agent, forming a stable, irreversible covalent bond with the selenium atom of Sec46. This modification physically blocks the active site, inactivating the enzyme. The consequence of this inactivation is the cell's inability to reduce phospholipid hydroperoxides, leading to their rapid accumulation. In the presence of intracellular labile iron, these lipid peroxides undergo Fenton-like reactions, generating excessive lipid ROS, which ultimately leads to oxidative damage to the cell membrane and execution of ferroptotic cell death.[12]

GPX4-IN-11 has been reported by chemical suppliers as a potent GPX4 inhibitor. However, as noted, the primary literature suggests a non-covalent mechanism for related compounds developed in the same study.[8] Further investigation is required to definitively establish the binding modality of **GPX4-IN-11**.

Data Presentation

Quantitative data for **GPX4-IN-11** is limited in publicly accessible literature. The primary reported value is its binding affinity. For context, this is presented alongside data for well-documented covalent inhibitors.

Table 1: Reported Quantitative Data for **GPX4-IN-11**

Compound	Parameter	Value	Source(s)
GPX4-IN-11 (compound I14)	KD	45.7 μ M	[13]

Table 2: Comparative Efficacy of Characterized Covalent GPX4 Inhibitors

Compound	Cell Line	Assay	IC ₅₀ Value	Source(s)
RSL3	HT1080	Cell Viability	~0.02 µM	[12]
RSL3	BJeLR	Cell Viability	~0.01 µM	[12]
RSL3	Primary Cortical Neurons	Cell Viability	3.453 µM	[14]
ML162	LOX-IMVI (Melanoma)	Cell Viability	~0.05 µM	[5]
C18	MDA-MB-231 (TNBC)	Cell Viability	0.48 µM	[6]

Experimental Protocols

The following protocols describe key assays for characterizing GPX4 inhibitors to confirm target engagement, determine cellular potency, and verify the induction of ferroptosis.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.[15][16]

1. Cell Culture and Treatment:

- Culture cells (e.g., HT-1080) to 80-90% confluency in appropriate media.
- Treat cells with the test compound (e.g., 10 µM **GPX4-IN-11**) or vehicle control (DMSO) in serum-free media for 1-2 hours at 37°C.

2. Heating Step:

- Harvest cells by scraping or trypsinization and wash with PBS. Resuspend the cell pellet in PBS with protease inhibitors.

- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

3. Lysis and Protein Quantification:

- Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Transfer the supernatant to new tubes and determine the total protein concentration.

4. Western Blot Analysis:

- Normalize the protein concentration for all samples.
- Analyze the amount of soluble GPX4 in each sample using SDS-PAGE and Western blotting with a primary antibody specific to GPX4.
- Quantify band intensities and plot the percentage of soluble GPX4 relative to the non-heated control against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.

Protocol 2: Cell Viability Assay (CCK-8/MTT)

This assay determines the concentration at which an inhibitor reduces cell viability by 50% (IC₅₀).

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of the GPX4 inhibitor (e.g., from 1 nM to 100 μ M) in complete cell culture medium.
- Remove the old medium from the cells and add 100 μ L of the compound dilutions to the respective wells. Include vehicle-only controls.
- To confirm ferroptosis as the mechanism of cell death, a parallel set of wells can be co-treated with a ferroptosis inhibitor like Ferrostatin-1 (1 μ M).

3. Incubation and Measurement:

- Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
- Add 10 μ L of CCK-8 solution or 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
- For CCK-8, measure the absorbance at 450 nm. For MTT, first solubilize the formazan crystals with 100 μ L of DMSO and then measure absorbance at 570 nm.

4. Data Analysis:

- Calculate cell viability as a percentage relative to the vehicle-treated control cells.
- Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay quantifies lipid ROS, a key hallmark of ferroptosis, using a ratiometric fluorescent probe.

1. Cell Treatment:

- Seed cells on glass coverslips or in plates suitable for microscopy or flow cytometry.
- Treat cells with the GPX4 inhibitor at a concentration near its IC₅₀ for a relevant time (e.g., 6-24 hours). Include positive (e.g., RSL3) and vehicle controls.

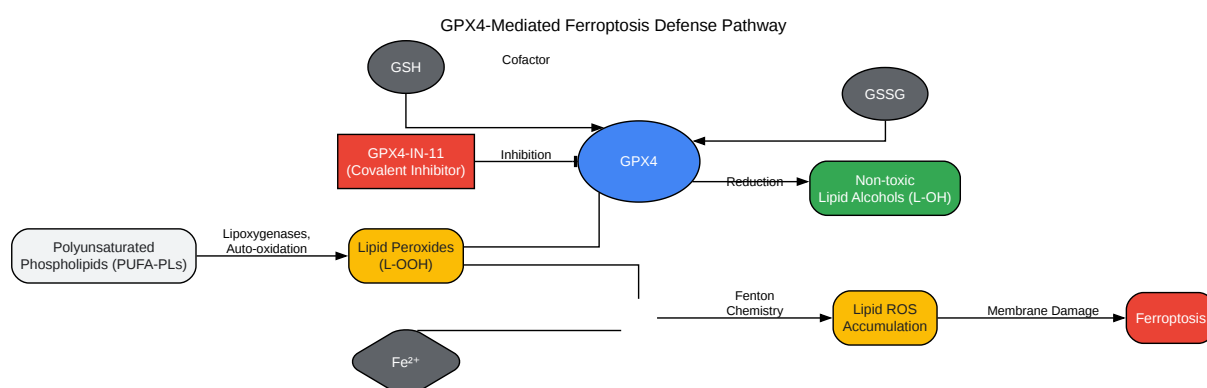
2. Staining:

- Prepare a 2-5 μM working solution of C11-BODIPY 581/591 in serum-free medium or HBSS.
- Remove the treatment medium, wash cells once with PBS, and add the C11-BODIPY working solution.
- Incubate for 30 minutes at 37°C, protected from light.

3. Washing and Analysis:

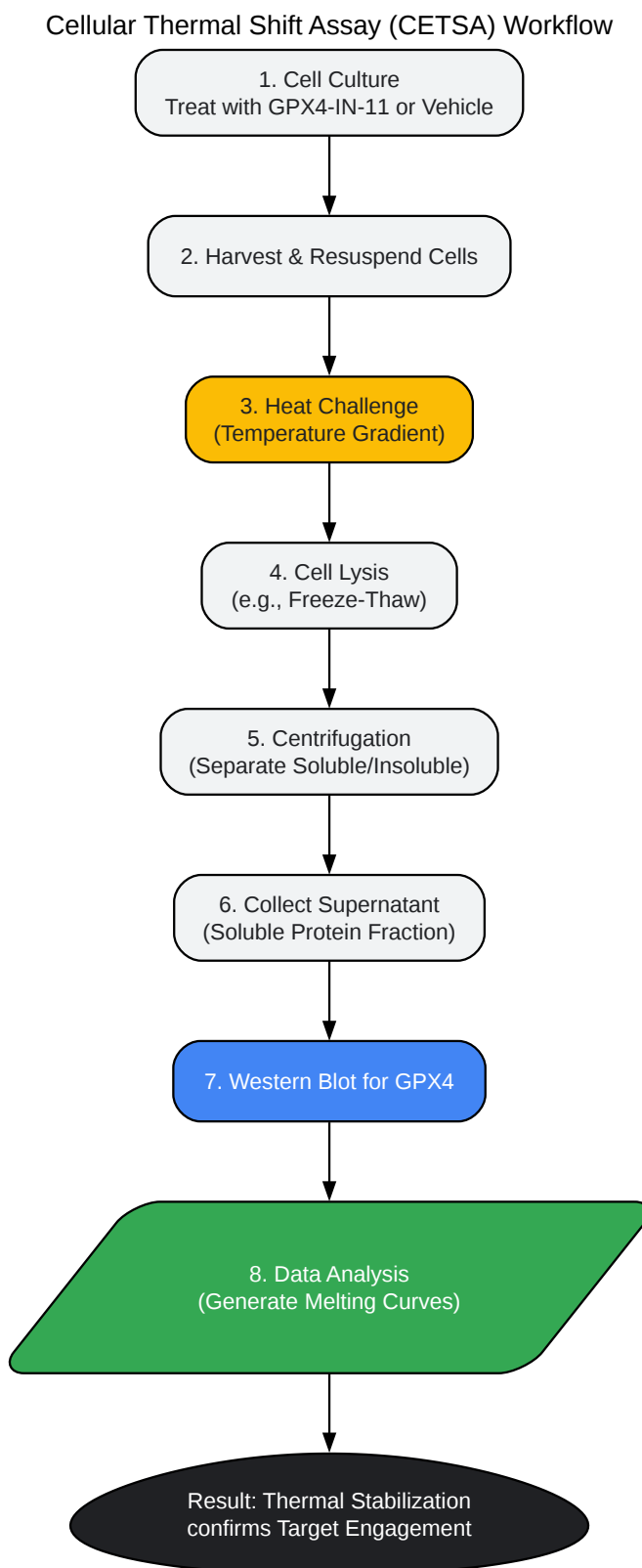
- Wash the cells twice with PBS to remove excess probe.
- For Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The probe fluoresces red (~590 nm) in its reduced state and shifts to green (~510 nm) upon oxidation. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
- For Fluorescence Microscopy: Mount the coverslip and image immediately. Acquire images in both red and green channels to visualize the shift in fluorescence.

Visualizations



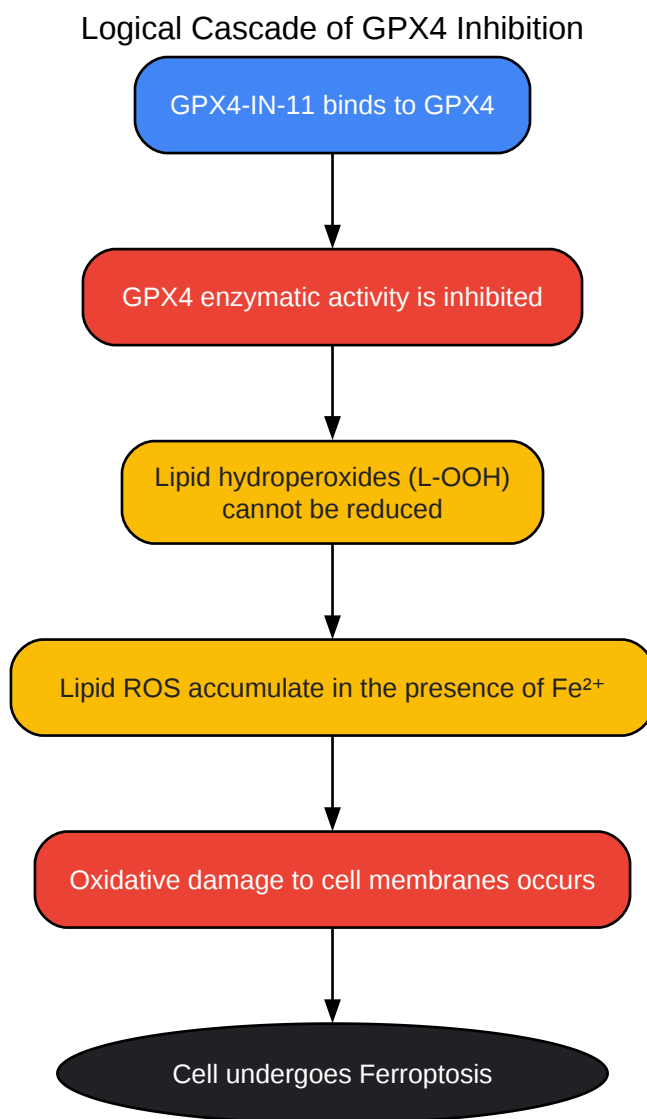
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Caption: GPX4 pathway and mechanism of inhibition.



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Caption: Workflow for CETSA target engagement assay.



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Caption: Logical flow from GPX4 inhibition to ferroptosis.

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